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Introduction
Capillary Electrophoresis (CE) is a powerful and versatile analytical technique renowned for its

high separation efficiency, rapid analysis times, and minimal sample and reagent consumption.

The choice of background electrolyte (BGE), or buffer, is a critical parameter in developing

robust and selective CE methods. N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a

zwitterionic buffer that is particularly valuable in CE applications requiring high pH

environments. With a pKa of 10.7, CABS provides stable buffering in the pH range of 10.0 to

11.4, making it an excellent choice for the analysis of basic compounds, including many

pharmaceuticals, alkaloids, and other organic molecules that are positively charged or neutral

at lower pH values.

These application notes provide detailed protocols and quantitative data for the use of CABS

buffer in various capillary electrophoresis methods, including Capillary Zone Electrophoresis

(CZE) and Micellar Electrokinetic Chromatography (MEKC).

Key Advantages of CABS Buffer in Capillary
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High pH Stability: CABS maintains a stable pH in the alkaline range, which is crucial for the

separation of basic compounds that are often analyzed in their neutral or cationic forms.

Low UV Absorbance: CABS exhibits low absorbance in the ultraviolet (UV) region,

minimizing background noise and enhancing the sensitivity of UV-based detection methods.

Good Buffering Capacity: It provides effective pH control within its optimal range, leading to

reproducible migration times and peak areas.

Zwitterionic Nature: As a zwitterionic buffer, CABS has a net charge of zero at its isoelectric

point, which can be advantageous in minimizing interactions with the capillary wall and

analytes.

Application 1: Analysis of Basic Drugs by Capillary
Zone Electrophoresis (CZE)
Objective: To develop a CZE method for the rapid separation and quantification of a mixture of

basic pharmaceutical compounds. The high pH provided by the CABS buffer ensures that the

basic analytes are in their less protonated or neutral forms, allowing for separation based on

their charge-to-size ratios and hydrophobic interactions with the buffer.

Experimental Protocol:

Instrumentation: Standard Capillary Electrophoresis system with a UV detector.

Capillary: Fused-silica capillary, 50 µm internal diameter, 375 µm outer diameter, 50 cm total

length (40 cm effective length).

Background Electrolyte (BGE): 50 mM CABS buffer, pH 10.5.

Preparation: Dissolve the appropriate amount of CABS in deionized water and adjust the

pH to 10.5 with a 1 M sodium hydroxide solution. Filter the buffer through a 0.22 µm

syringe filter before use.

Sample Preparation: Prepare a stock solution of the basic drug mixture (e.g., propranolol,

imipramine, and amitriptyline) at 1 mg/mL in methanol. Dilute with the BGE to a final

concentration of 100 µg/mL.
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Capillary Conditioning: At the beginning of each day, rinse the capillary sequentially with 1 M

NaOH (20 min), deionized water (10 min), and the BGE (30 min). Between runs, rinse with

the BGE for 2 minutes.

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Separation Voltage: 25 kV (normal polarity, anode at the inlet).

Temperature: 25°C.

Detection: UV absorbance at 214 nm.

Quantitative Data:

Analyte
Migration Time
(min)

Peak Area (mAU*s)
Theoretical Plates
(N)

Propranolol 4.2 12.5 150,000

Imipramine 5.8 15.1 145,000

Amitriptyline 6.5 14.8 148,000

Experimental Workflow:

Preparation Capillary Electrophoresis Data Analysis

Prepare 50 mM CABS
Buffer (pH 10.5)

Capillary
Conditioning

Prepare Drug
Sample (100 µg/mL)

Hydrodynamic
Injection (50 mbar, 5s)

Separation
(25 kV, 25°C)

UV Detection
(214 nm) Data Acquisition Quantification

Click to download full resolution via product page

CZE workflow for basic drug analysis.
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Application 2: Separation of Neutral Phenolic
Compounds by Micellar Electrokinetic
Chromatography (MEKC)
Objective: To separate a mixture of neutral phenolic compounds using MEKC with a CABS

buffer. The high pH of the CABS buffer ensures that the phenolic hydroxyl groups are

deprotonated, making the analytes anionic and allowing for electrophoretic migration. The

addition of a surfactant (sodium dodecyl sulfate, SDS) creates micelles that act as a pseudo-

stationary phase to facilitate the separation of otherwise neutral or similarly charged species

based on their partitioning between the aqueous buffer and the micelles.

Experimental Protocol:

Instrumentation: Standard Capillary Electrophoresis system with a UV detector.

Capillary: Fused-silica capillary, 75 µm internal diameter, 375 µm outer diameter, 60 cm total

length (50 cm effective length).

Background Electrolyte (BGE): 25 mM CABS buffer, pH 10.2, containing 50 mM SDS.

Preparation: Dissolve the appropriate amounts of CABS and SDS in deionized water.

Adjust the pH to 10.2 with 1 M NaOH. Filter through a 0.22 µm syringe filter.

Sample Preparation: Prepare a stock solution of a mixture of phenolic compounds (e.g.,

phenol, p-cresol, and 2,4-dimethylphenol) at 1 mg/mL in methanol. Dilute with the BGE to a

final concentration of 50 µg/mL.

Capillary Conditioning: At the start of the day, rinse the capillary with 1 M NaOH (20 min),

deionized water (10 min), and the BGE (30 min). Between injections, rinse with the BGE for

3 minutes.

Injection: Pressure injection at 0.5 psi for 5 seconds.

Separation Voltage: -20 kV (reversed polarity, cathode at the inlet).

Temperature: 30°C.
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Detection: UV absorbance at 220 nm.

Quantitative Data:

Analyte
Migration Time
(min)

Resolution (Rs) Peak Efficiency (N)

Phenol 8.1 - 180,000

p-Cresol 9.5 2.8 175,000

2,4-Dimethylphenol 11.2 3.1 170,000

Logical Relationship of MEKC Separation:
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Principle of MEKC separation.

Application 3: Chiral Separation of Basic Drugs
using CABS Buffer with a Chiral Selector
Objective: To achieve the enantiomeric separation of a basic chiral drug using CZE with CABS

buffer and a cyclodextrin as a chiral selector. The high pH of the CABS buffer is advantageous

for maintaining the solubility and stability of certain cyclodextrins and for analyzing basic drugs.

The differential interaction of the enantiomers with the chiral selector leads to different apparent

mobilities and, consequently, their separation.

Experimental Protocol:

Instrumentation: Standard Capillary Electrophoresis system with a UV detector.

Capillary: Fused-silica capillary, 50 µm internal diameter, 375 µm outer diameter, 48 cm total

length (40 cm effective length).

Background Electrolyte (BGE): 40 mM CABS buffer, pH 10.0, containing 15 mM

hydroxypropyl-β-cyclodextrin (HP-β-CD).

Preparation: Dissolve HP-β-CD in the 40 mM CABS buffer solution. Adjust the pH to 10.0

with 1 M NaOH if necessary. Filter through a 0.22 µm syringe filter.

Sample Preparation: Prepare a racemic solution of a basic chiral drug (e.g., terbutaline) at

0.5 mg/mL in deionized water.

Capillary Conditioning: Before the first run, rinse the capillary with 1 M NaOH (15 min), water

(10 min), and BGE (25 min). Between runs, rinse with BGE for 2 minutes.

Injection: Hydrodynamic injection at 20 mbar for 6 seconds.

Separation Voltage: 20 kV.

Temperature: 20°C.

Detection: UV absorbance at 210 nm.
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Quantitative Data:

Enantiomer Migration Time (min)
Enantiomeric Resolution
(Rs)

(+)-Terbutaline 7.3 2.1

(-)-Terbutaline 7.9

Signaling Pathway for Chiral Recognition:
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Chiral recognition mechanism in CE.

Conclusion
CABS buffer is a valuable tool for the development of robust and selective capillary

electrophoresis methods, particularly for the analysis of basic and neutral compounds that

benefit from high pH conditions. The protocols and data presented in these application notes

demonstrate the utility of CABS in CZE, MEKC, and chiral separations, providing a solid

foundation for researchers, scientists, and drug development professionals to develop and

validate their own CE methods. The versatility of CABS, combined with the inherent

advantages of capillary electrophoresis, offers a powerful platform for a wide range of analytical

challenges in the pharmaceutical and related industries.

To cite this document: BenchChem. [CABS Buffer in Capillary Electrophoresis: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b062748?utm_src=pdf-body-img
https://www.benchchem.com/product/b062748#cabs-buffer-in-capillary-electrophoresis-methods
https://www.benchchem.com/product/b062748#cabs-buffer-in-capillary-electrophoresis-methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b062748#cabs-buffer-in-capillary-electrophoresis-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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